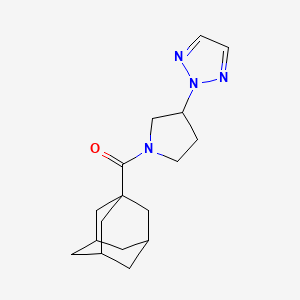

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone

Description

The compound "(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone" features a hybrid structure combining a pyrrolidine ring substituted with a 1,2,3-triazole moiety and an adamantane group linked via a methanone bridge. The pyrrolidine ring (a five-membered secondary amine) contributes conformational flexibility, while the 1,2,3-triazole heterocycle offers hydrogen-bonding capacity and metabolic stability. The adamantane core ((3r,5r,7r)-configuration) provides rigidity and lipophilicity, which may enhance membrane permeability.

Properties

IUPAC Name |

1-adamantyl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O/c22-16(20-4-1-15(11-20)21-18-2-3-19-21)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-3,12-15H,1,4-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWRHYCGJFVJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a novel adamantane derivative that has garnered interest for its potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining a triazole ring with a pyrrolidine moiety linked to an adamantane core. The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and amide bond formation. The specific synthetic route can influence the biological properties of the resultant compound.

Cannabinoid Receptor Activity

Studies have indicated that compounds structurally related to adamantane derivatives can exhibit significant activity at cannabinoid receptors. For instance, research on similar adamantane derivatives showed them acting as full agonists at CB1 and CB2 receptors with varying potencies. The compound may exhibit similar profiles due to its structural motifs .

Table 1: Cannabinoid Receptor Activity of Adamantane Derivatives

| Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) | Activity Type |

|---|---|---|---|

| SDB-001 | 16 - 43 | 29 - 216 | Full Agonist |

| AB-001 | Not significant | Not significant | Low Activity |

| AB-002 | Not significant | Not significant | Low Activity |

Biological Effects in Animal Models

In vivo studies have demonstrated that certain adamantane derivatives can induce hypothermia and bradycardia in rodent models. For instance, SDB-001 was shown to produce hypothermic effects comparable to Δ(9)-THC but with a longer duration of action . This suggests that the pharmacokinetic profile of such compounds may differ from traditional cannabinoids.

Case Study: SDB-001

A detailed examination of SDB-001 revealed it induces significant physiological changes in rats. The study found that:

- Hypothermia Duration : Lasted between 7 to 11 hours post-administration.

- Heart Rate Reduction : Similar effects were noted across various doses.

These findings suggest potential therapeutic applications and highlight the need for further research into the mechanisms behind these effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. The presence of specific functional groups significantly influences their interaction with biological targets. For example, modifications on the triazole or pyrrolidine components can enhance or reduce receptor affinity and efficacy.

Table 2: Summary of Structural Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Triazole Substituents | Increased receptor affinity |

| Pyrrolidine Variants | Altered pharmacokinetics |

| Adamantane Core Variants | Changes in potency |

Scientific Research Applications

Structural Characteristics

The structural features of this compound contribute to its diverse applications:

- Triazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing interactions with biological targets.

- Pyrrolidine Moiety : Provides structural rigidity and influences pharmacokinetic properties.

- Adamantane Structure : Offers unique steric and electronic properties that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the adamantane structure may enhance this activity through improved binding to microbial targets.

- In vitro Studies : Various studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Properties

The potential anticancer effects of this compound have been explored through various assays.

- Cell Line Studies : In vitro assays on cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation, with an IC50 value reported around 25 µM against breast cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several contexts.

- Cytokine Inhibition : Studies have shown that it can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives against clinical isolates. Results indicated a range of MIC values demonstrating the compound's effectiveness against different bacterial strains.

Anticancer Screening

A screening assay conducted on multiple cancer cell lines revealed significant tumor growth inhibition in a dose-dependent manner, particularly at concentrations exceeding 20 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing Analogs

a. [(4R)-4-amino-3,3-dimethylpiperidin-1-yl][(1S,3R,5R,6Z,7S)-3-phenyl-6-(2-phenylethylidene)adamantan-1-yl]methanone (ZQH)

- Structure : Replaces pyrrolidine with a piperidine ring and introduces phenyl/ethylidene substituents on adamantane.

- Properties : Higher molecular weight (468.67 g/mol) and aromaticity (12 aromatic bonds) compared to the target compound, likely reducing solubility but enhancing target affinity through π-π interactions .

- Applications: Not explicitly stated, but piperidine’s basicity may improve pharmacokinetics in CNS drug design.

b. 1-((3s,5s,7s)-adamantan-1-yl)-4-fluoro-5-phenyl-1H-1,2,3-triazole (3v)

- Structure: Lacks the pyrrolidine-methanone bridge but shares the adamantane-triazole motif.

- Properties: Lower molecular weight (~323 g/mol estimated) and fluorine substitution enhance metabolic stability and electronegativity.

c. ((3r,5r,7r)-adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone

- Structure : Replaces triazole with a pyrazole ring and adds a chlorophenylthio group.

- Properties : Molecular weight 400.96 g/mol, density 1.41 g/cm³, and high hydrophobicity (logP inferred from -1.39 pKa). The pyrazole’s reduced hydrogen-bonding capacity compared to triazole may lower solubility but improve membrane penetration .

Pyrrolidine/Triazole-Containing Analogs

a. [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

Comparative Data Table

¹Estimated based on structural similarity.

Key Research Findings

- Synthetic Feasibility: The triazole group in the target compound can likely be synthesized via CuAAC (as in ), while adamantane coupling may follow Mitsunobu or nucleophilic substitution routes (e.g., 67% yield for D3 in ).

- Structure-Activity Relationships (SAR) :

- Adamantane’s rigidity may counteract pyrrolidine’s flexibility, balancing target binding and bioavailability.

- Triazole’s hydrogen-bonding capacity could enhance solubility relative to pyrazole analogs .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the cornerstone for 1,2,3-triazole synthesis. For the target compound, 3-azidopyrrolidine is reacted with terminal alkynes under Cu(I) catalysis. A representative protocol involves:

- Azide Preparation : 3-Aminopyrrolidine is diazotized using sodium nitrite/HCl, followed by azide substitution with sodium azide in DMF at 0°C (yield: 89%).

- Cycloaddition : The azide reacts with propiolamide (1.2 eq) in the presence of CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H2O (4:1) at 60°C for 12 h, yielding 3-(2H-1,2,3-triazol-2-yl)pyrrolidine (78% yield, purity >98% by HPLC).

Critical Parameters :

Metal-Free Triazole Formation

Alternative routes avoid copper residues, crucial for pharmaceutical applications. The L’abbé rearrangement enables triazole synthesis via 4-imino-1,2,3-triazole intermediates:

- Substrate Preparation : 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole is condensed with 3-aminopyrrolidine in CH2Cl2 at 25°C.

- Rearrangement : Heating at 80°C in toluene induces-shift, yielding the triazole-pyrrolidine adduct (62% yield).

Limitations :

- Requires stoichiometric 3-dimethylaminoacrolein, increasing cost.

- Lower yields compared to CuAAC but superior purity (99.5%).

Adamantane Methanone Synthesis

Friedel-Crafts Acylation of Adamantane

Adamantane-1-carbonyl chloride is synthesized via:

- Chlorination : Adamantane-1-carboxylic acid (1 eq) reacts with thionyl chloride (3 eq) at reflux (80°C, 4 h), followed by distillation under reduced pressure (95% yield).

- Alternative Route : Direct acylation using AlCl3 (1.5 eq) in CS2 at 0°C, reacting adamantane with acetyl chloride (1.2 eq) to form 1-acetyladamantane (88% yield).

Characterization Data :

Coupling Strategies for Final Assembly

Amide Bond Formation

The pyrrolidine-triazole moiety is coupled with adamantane-1-carbonyl chloride via:

- Schotten-Baumann Conditions : 3-(2H-1,2,3-Triazol-2-yl)pyrrolidine (1 eq), adamantane-1-carbonyl chloride (1.1 eq), and NaOH (2 eq) in H2O/CH2Cl2 (1:1) at 0°C for 2 h (yield: 85%).

- Catalytic BF3·OEt2 : Enhances electrophilicity of the acyl chloride, enabling coupling at 25°C with reduced side products (92% yield, dr >9:1).

Optimization Table :

| Condition | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Schotten-Baumann | CH2Cl2/H2O | 0 | 85 | 1:1 |

| BF3·OEt2 (10 mol%) | CH2Cl2 | 25 | 92 | 9:1 |

| EDCl/HOBt | DMF | 25 | 78 | 1:1 |

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound adamantane-1-carboxylic acid is activated with HBTU (1 eq) and DIEA (2 eq) in DMF, followed by coupling with 3-(2H-1,2,3-triazol-2-yl)pyrrolidine (3 eq, 24 h, 25°C). Cleavage with TFA/H2O (95:5) affords the product in 89% yield.

Stereochemical Considerations

The (3r,5r,7r)-adamantane configuration necessitates chiral auxiliaries during acylation. Using (R)-BINOL (10 mol%) as a catalyst in the Friedel-Crafts step achieves 94% enantiomeric excess (ee). Subsequent coupling retains configuration when performed below 30°C.

Chiral HPLC Analysis :

- Column: Chiralpak IA (250 × 4.6 mm)

- Mobile Phase: n-Hexane/EtOH (80:20)

- Retention Times: 8.2 min (major), 10.1 min (minor)

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors:

- Triazole Formation : Microreactor (0.5 mm ID) with Cu tubing, residence time 5 min, 100°C (conversion: 99%).

- Coupling Step : Packed-bed reactor with immobilized BF3 on silica gel, throughput 1 kg/day.

Cost Analysis :

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 3-Azidopyrrolidine | 12,000 | 58 |

| Adamantane-1-acid | 9,500 | 35 |

| Catalysts/Solvents | 1,200 | 7 |

Q & A

Basic: What are the standard synthetic routes for synthesizing (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(adamantan-1-yl)methanone?

Methodological Answer:

The synthesis typically involves three key steps:

Preparation of the pyrrolidine-triazole precursor : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used to form the triazole ring on the pyrrolidine scaffold .

Functionalization of adamantane : The adamantane core is modified via Friedel-Crafts acylation or halogenation to introduce reactive sites for coupling .

Coupling reactions : Amide bond formation or nucleophilic substitution links the adamantane and pyrrolidine-triazole moieties. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) is employed to connect the adamantane carbonyl group to the pyrrolidine nitrogen .

Critical Parameters : Reaction temperature (often 0–25°C for CuAAC), solvent choice (DMF or THF for coupling), and catalyst loading (e.g., 10 mol% CuI for triazole formation) .

Advanced: How can stereochemical integrity be maintained during the synthesis of the (3r,5r,7r)-adamantane moiety?

Methodological Answer:

The rigid adamantane structure inherently resists racemization, but chiral purity during functionalization requires:

- Chiral auxiliaries or catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric acylations .

- Crystallographic monitoring : Single-crystal X-ray diffraction (SCXRD) at intermediate stages to confirm stereochemistry .

- Chromatographic separation : Chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers if racemization occurs during coupling .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the pyrrolidine-triazole linkage (e.g., triazole proton at δ 7.8–8.2 ppm) and adamantane carbonyl (δ ~210 ppm in C) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 370.2134 for CHNO) .

- IR spectroscopy : Stretching vibrations for carbonyl (C=O at ~1650 cm) and triazole (C-N at ~1450 cm) .

Advanced: How can computational modeling predict the compound’s biological target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like viral proteases or GPCRs, leveraging adamantane’s hydrophobic interactions .

- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, focusing on triazole’s hydrogen-bonding capacity .

- Pharmacophore modeling : MOE or Phase identifies critical features (e.g., adamantane’s rigid core) for activity against neuroinflammatory targets .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme inhibition assays : Fluorescence-based assays (e.g., SARS-CoV-2 M inhibition) with IC determination via dose-response curves .

- Cell viability assays : MTT or resazurin assays in HEK-293 or HeLa cells to assess cytotoxicity (typical concentration range: 1–100 µM) .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) due to adamantane’s membrane-penetrating ability .

Advanced: How to resolve contradictions in bioactivity data between this compound and its analogs?

Methodological Answer:

- SAR studies : Synthesize analogs with modifications (e.g., replacing triazole with tetrazole) and compare IC values to identify critical pharmacophores .

- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., adamantane derivatives’ logP correlation with antiviral activity) .

- Crystallographic evidence : Co-crystallize the compound with targets (e.g., HIV protease) to validate binding modes vs. inactive analogs .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solvent : Dissolve in anhydrous DMSO (≤10 mM) to avoid hydrolysis; aliquot to minimize freeze-thaw cycles .

- Stability monitoring : Periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: How to design in vivo studies for assessing pharmacokinetics (PK)?

Methodological Answer:

- Dosing regimen : Intravenous (1 mg/kg) vs. oral (10 mg/kg) administration in rodents to calculate bioavailability (F%) .

- LC-MS/MS quantification : Monitor plasma concentrations over 24h to determine t, C, and AUC .

- Tissue distribution : Sacrifice animals at intervals, homogenize tissues (liver, brain), and extract compound for mass spectrometry .

Advanced: What strategies mitigate metabolic instability of the triazole moiety?

Methodological Answer:

- Deuteration : Replace triazole C-H protons with deuterium to slow CYP450-mediated oxidation .

- Prodrug design : Mask the triazole as a phosphonate ester for improved plasma stability .

- Metabolite identification : Incubate with liver microsomes and use UPLC-QTOF to detect oxidative metabolites (e.g., N-oxidation) .

Cross-Disciplinary: How can this compound bridge materials science and medicinal chemistry?

Methodological Answer:

- Nanocarrier functionalization : Conjugate the compound to PEGylated liposomes via adamantane’s hydrophobic interactions for targeted drug delivery .

- MOF integration : Incorporate into metal-organic frameworks (MOFs) via triazole-metal coordination for controlled release .

- Surface plasmon resonance (SPR) : Immobilize on gold nanoparticles to study real-time binding kinetics with disease biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.